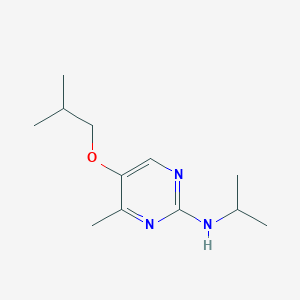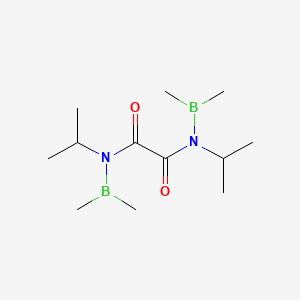
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide is a complex organic compound that features boron and nitrogen atoms in its structure
Vorbereitungsmethoden
The synthesis of N1,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide typically involves the reaction of ethanediamide with dimethylborane and isopropyl groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form simpler boron-nitrogen compounds.
Substitution: The dimethylboranyl and isopropyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other boron-containing compounds.
Biology: It may be used in the study of boron-nitrogen interactions in biological systems.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide involves its interaction with molecular targets through boron-nitrogen bonds. These interactions can influence various chemical pathways, leading to the formation of new compounds or the modification of existing ones. The specific molecular targets and pathways depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~2~-Bis(dimethylboranyl)-N~1~,N~2~-di(propan-2-yl)ethanediamide can be compared with other boron-nitrogen compounds such as:
This compound: Similar in structure but with different substituents.
This compound: Another boron-nitrogen compound with unique properties
Eigenschaften
CAS-Nummer |
91325-50-7 |
|---|---|
Molekularformel |
C12H26B2N2O2 |
Molekulargewicht |
252.0 g/mol |
IUPAC-Name |
N,N'-bis(dimethylboranyl)-N,N'-di(propan-2-yl)oxamide |
InChI |
InChI=1S/C12H26B2N2O2/c1-9(2)15(13(5)6)11(17)12(18)16(10(3)4)14(7)8/h9-10H,1-8H3 |
InChI-Schlüssel |
DESJCNFAGBYTMX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C)(C)N(C(C)C)C(=O)C(=O)N(B(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)

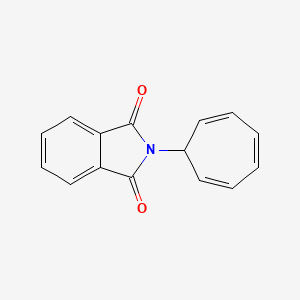
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
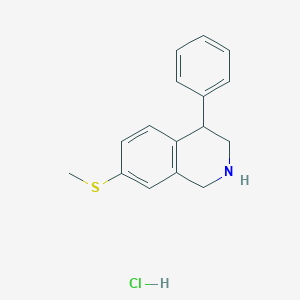
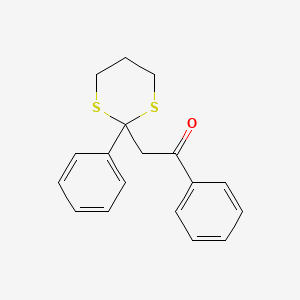
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
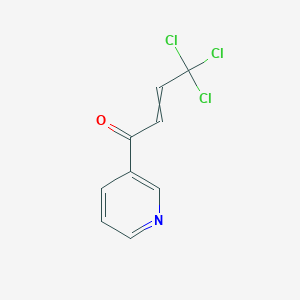
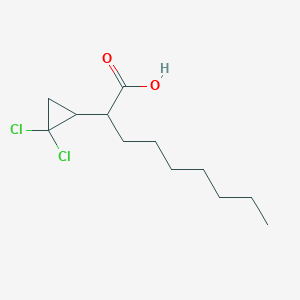
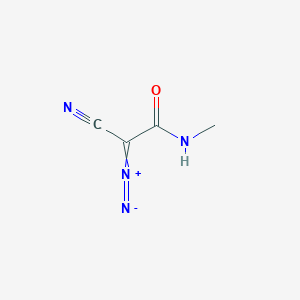
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
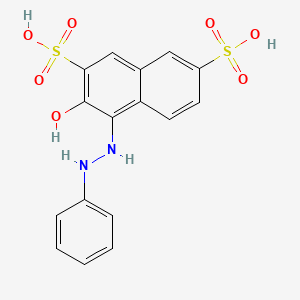
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
